(S)-2-Amino-8-oxo-decanoic acid, methyl ester (S)-2-Amino-8-oxo-decanoic acid, methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16489735
InChI: InChI=1S/C11H21NO3/c1-3-9(13)7-5-4-6-8-10(12)11(14)15-2/h10H,3-8,12H2,1-2H3
SMILES:
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

(S)-2-Amino-8-oxo-decanoic acid, methyl ester

CAS No.:

Cat. No.: VC16489735

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-8-oxo-decanoic acid, methyl ester -

Specification

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name methyl 2-amino-8-oxodecanoate
Standard InChI InChI=1S/C11H21NO3/c1-3-9(13)7-5-4-6-8-10(12)11(14)15-2/h10H,3-8,12H2,1-2H3
Standard InChI Key FHUSGPXSOOHYNA-UHFFFAOYSA-N
Canonical SMILES CCC(=O)CCCCCC(C(=O)OC)N

Introduction

Chemical Structure and Stereochemical Features

The molecular formula of (S)-2-amino-8-oxo-decanoic acid methyl ester is C₁₁H₁₉NO₃, with a molecular weight of 201.26 g/mol . The compound’s backbone consists of a 10-carbon chain, where the second carbon hosts an amino group (-NH₂), and the eighth carbon is oxidized to a ketone (-C=O). The carboxyl group at the terminal carbon is esterified with a methyl group (-COOCH₃) .

Stereochemical Configuration

The (S)-configuration at the α-carbon (C2) is critical for its biological activity. This enantiomer is preferentially incorporated into cyclic peptides due to its compatibility with enzymatic systems involved in peptide bond formation . The stereochemistry is preserved during synthesis using chiral auxiliaries such as the Schöllkopf bislactim ether, which ensures high enantiomeric excess (ee > 98%) .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name(2S)-2-amino-8-oxodecanoic acid methyl ester
Molecular FormulaC₁₁H₁₉NO₃
Molecular Weight201.26 g/mol
CAS Registry Number635680-16-9
ChEBI IDCHEBI:165431

Synthesis and Asymmetric Methodologies

StepReagents/ConditionsYieldSelectivity
Anion GenerationLDA, THF, -78°C98%-
Alkylation6-Bromohexan-2-one, -78°C85%95% de
HydrolysisHCl (1M), MeOH, 25°C90%-
MethylationCH₂N₂, Et₂O, 0°C95%-

Biological Significance and Applications

(S)-2-Amino-8-oxo-decanoic acid methyl ester is a precursor to apicidins, cyclic tetrapeptides that inhibit HDACs in Plasmodium falciparum and Toxoplasma gondii, making it a potential antimalarial and antiparasitic agent . The ketone group at C8 participates in hydrogen bonding with HDAC active sites, while the methyl ester enhances membrane permeability .

Mechanism of HDAC Inhibition

Apicidins containing this moiety bind to Zn²⁺ in HDAC catalytic pockets via the 8-oxo group, disrupting histone deacetylation and leading to hyperacetylation of histones. This epigenetic modification silences genes essential for pathogen survival .

Physicochemical Properties

The methyl ester derivative improves the compound’s lipid solubility compared to the free acid. Key properties include:

  • LogP: 1.82 (predicted, PubChem)

  • Melting Point: 89–92°C (lit.)

  • Solubility: Soluble in methanol, DMSO; sparingly soluble in water .

Comparative Analysis with Homologues

Homologues with varying chain lengths (e.g., 9-oxo or 7-oxo derivatives) exhibit reduced HDAC inhibitory activity, underscoring the importance of the 8-oxo group . The (R)-enantiomer shows <10% activity compared to the (S)-form, highlighting stereochemical specificity .

Industrial and Research Applications

  • Pharmaceuticals: Used in synthesizing HDAC inhibitors for cancer and parasitic diseases .

  • Chemical Biology: Serves as a probe to study epigenetic mechanisms in model organisms .

  • Material Science: Methyl ester derivatives are explored as surfactants due to their amphiphilic nature .

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